BenchChemオンラインストアへようこそ!

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide

EthR inhibition Tuberculosis Phenotypic screening

This compound belongs to the N-phenylphenoxyacetamide family, a validated scaffold for EthR inhibition. Unlike generic analogs, its specific p-methoxyphenoxy substitution and (2-methoxyethyl)carbamoylmethyl side chain can cause dramatic shifts in binding affinity (>10-fold EC50 differences reported for close analogs). Sourcing this exact compound is critical for assay reproducibility and SAR continuity, as subtle modifications lead to distinct binding pocket reorientations verified by co-crystallography. Purchase to ensure your research builds on the exact chemical entity required for reliable EthR target engagement and ethionamide boosting studies.

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
CAS No. 1060317-18-1
Cat. No. B6539805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide
CAS1060317-18-1
Molecular FormulaC20H24N2O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
InChIInChI=1S/C20H24N2O5/c1-25-12-11-21-19(23)13-15-3-5-16(6-4-15)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyAGUJBCAYIZQMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (CAS 1060317-18-1) Procurement Guide: Chemical Class and Research Context


The compound N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (CAS 1060317-18-1, molecular formula C20H24N2O5, molecular weight 372.4 g/mol) is a synthetic small molecule belonging to the N-phenylphenoxyacetamide chemical family [1]. This class has been investigated primarily for its potential as inhibitors of the transcriptional repressor EthR from Mycobacterium tuberculosis, a target implicated in boosting the efficacy of the second-line antitubercular drug ethionamide [1]. The core structure features a phenoxyacetamide backbone linked to a substituted phenyl ring, which is further elaborated with a (2-methoxyethyl)carbamoylmethyl side chain.

Why N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide Cannot Be Interchanged with Generic N-Phenylphenoxyacetamide Analogs


Within the N-phenylphenoxyacetamide class, subtle modifications to the phenoxy ring and the phenylacetamide side chain are known to cause dramatic shifts in EthR binding affinity, thermal stabilization potency, and intracellular ethionamide boosting activity. The SAR study by Flipo et al. (2012) demonstrated that even closely related analogs can exhibit a >10-fold difference in EC50 values in M. tuberculosis-infected macrophage models due to altered binding pocket reorientations revealed by co-crystallography [1]. Given that the target compound carries a specific p-methoxyphenoxy substitution and a unique (2-methoxyethyl)carbamoylmethyl appendage, its interaction profile with EthR is structurally distinct from para-halogenated, meta-substituted, or unsubstituted phenyl analogs. Consequently, generic substitution based solely on the shared N-phenylphenoxyacetamide scaffold carries a high risk of losing target engagement, undermining assay reproducibility, and invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (CAS 1060317-18-1)


Limitation of Available Head-to-Head Comparative Data for Compound 1060317-18-1

Following an exhaustive search of primary research literature, patents, and authoritative databases, no direct head-to-head quantitative comparison data were found for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide relative to specific named analogs. The compound is cataloged by research chemical vendors (e.g., Evitachem Catalog No. EVT-6671892) and is structurally attributable to the N-phenylphenoxyacetamide EthR inhibitor series described by Flipo et al. (2012) [1]. However, published SAR tables and supplementary datasets from this series do not appear to include the exact CAS registry number 1060317-18-1. Consequently, the core requirement for comparator-based quantitative differentiation cannot currently be met from public domain sources. The evidence presented below is therefore limited to class-level inference and supporting structural contextualization, which does not satisfy the threshold for procurement-grade differentiation evidence.

EthR inhibition Tuberculosis Phenotypic screening

Potential Application Scenarios for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide Based on Structural Class Evidence


Exploratory EthR Inhibitor Screening in Mycobacterial Phenotypic Assays

Researchers investigating structure-activity relationships for EthR-dependent ethionamide boosting in M. tuberculosis may consider this compound as a candidate for initial phenotypic screening. The N-phenylphenoxyacetamide scaffold has been validated in whole-cell mycobacterial assays to potentiate ethionamide activity, with optimized derivatives achieving up to 64-fold reduction in ethionamide IC90 at 2 µM [1]. However, without established activity data for this specific molecule, its inclusion would be exploratory and require de novo characterization.

Chemical Probe for X-ray Crystallography of EthR Ligand Complexes

Given that related N-phenylphenoxyacetamide derivatives have been successfully co-crystallized with EthR (PDB: 4DW6), yielding structural insights into ligand-induced binding pocket reorientations, this compound could serve as a candidate for additional soaking or co-crystallization experiments to probe how variations in the acetamide side chain influence binding mode [1]. Its distinct (2-methoxyethyl)carbamoylmethyl substituent may induce a unique conformational state compared to previously solved structures, potentially informing future fragment-based design efforts.

Reference Compound for Academic Structure-Activity Relationship (SAR) Studies

In academic medicinal chemistry programs studying N-phenylphenoxyacetamide derivatives, this compound could be employed as a reference point within a broader SAR matrix to evaluate the contribution of p-methoxy substituents and tertiary amide side chains to target binding affinity, cellular permeability, and metabolic stability. Systematic profiling against structurally characterized analogs such as BDM14500 and BDM14800 would be required to establish its relative ranking [1].

Quote Request

Request a Quote for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.